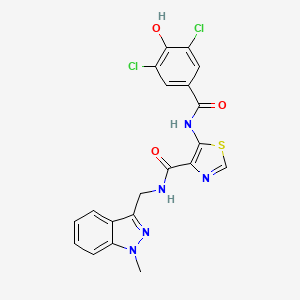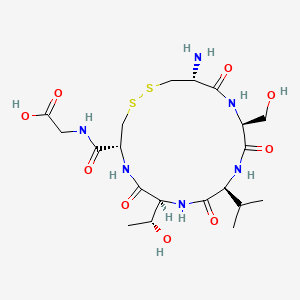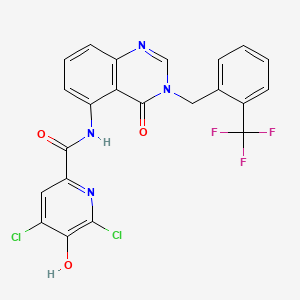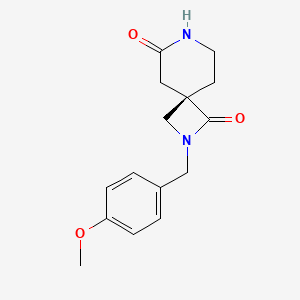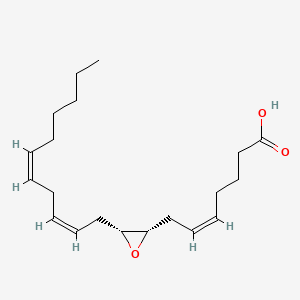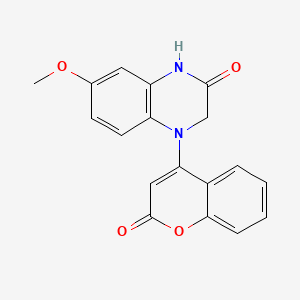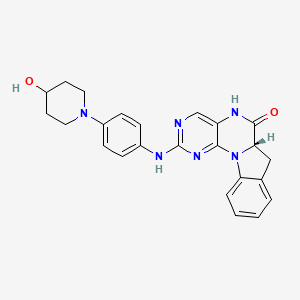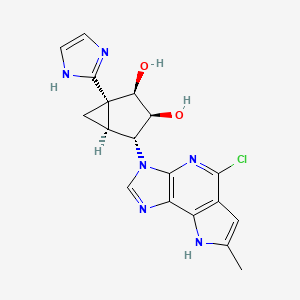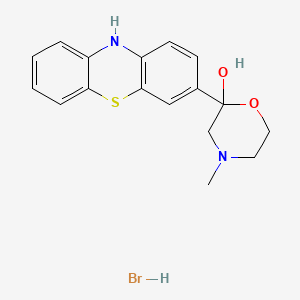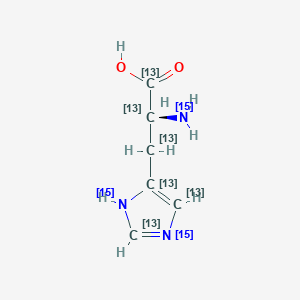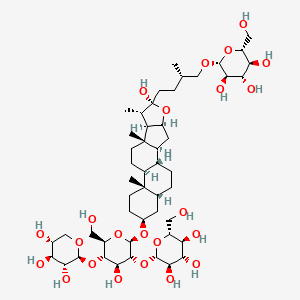
Officinalisnin-II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Officinalisnin-II is a natural saponin compound derived from the roots of Asparagus filicinus. It has garnered significant attention due to its potential anti-aging properties and various pharmacological activities, including antioxidative, antitumor, and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Officinalisnin-II is typically isolated from the roots of Asparagus filicinus through a series of extraction and purification processes. The roots are subjected to continuous reflux extraction using a methanol-water mixture (60% methanol). The extract is then purified using HPD-300 macroporous resin to obtain the saponin-rich fraction .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. The use of macroporous resins and continuous reflux extraction are common techniques in the industrial production of saponins .
Analyse Chemischer Reaktionen
Types of Reactions: Officinalisnin-II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Officinalisnin-II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying saponin chemistry and its reactivity.
Biology: Investigated for its effects on cellular processes, including antioxidative and anti-inflammatory activities.
Medicine: Explored for its potential anti-aging properties and its ability to enhance the longevity of model organisms like Caenorhabditis elegans.
Wirkmechanismus
The mechanism of action of Officinalisnin-II involves its interaction with various molecular targets and pathways. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. These enzymes play a crucial role in mitigating oxidative stress, which is a key factor in the aging process. Additionally, this compound has been found to modulate signaling pathways involved in inflammation and cell survival .
Vergleich Mit ähnlichen Verbindungen
Officinalisnin-I: Another saponin compound isolated from Asparagus species with similar pharmacological properties.
Diosgenin: A steroidal saponin found in various plants, known for its anti-inflammatory and antioxidative effects.
Ginsenosides: Saponins derived from ginseng, widely studied for their diverse pharmacological activities
Uniqueness of Officinalisnin-II: this compound stands out due to its specific molecular structure and its potent anti-aging effects demonstrated in model organisms. Its ability to enhance the activity of multiple antioxidant enzymes and modulate key signaling pathways makes it a unique and valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C50H84O23 |
|---|---|
Molekulargewicht |
1053.2 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-6-hydroxy-16-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H84O23/c1-20(18-65-44-39(61)36(58)34(56)29(15-51)68-44)7-12-50(64)21(2)32-28(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)67-47-43(72-46-40(62)37(59)35(57)30(16-52)69-46)41(63)42(31(17-53)70-47)71-45-38(60)33(55)27(54)19-66-45/h20-47,51-64H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41-,42+,43+,44+,45-,46-,47+,48-,49-,50+/m0/s1 |
InChI-Schlüssel |
TUDCHFPLNJLAIG-DVUUGCSZSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


